

### DS-1001b inhibitor for IDH1 R132H mutation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DS-1001b  |           |
| Cat. No.:            | B15142903 | Get Quote |

An In-depth Technical Guide to **DS-1001b** (Safusidenib): A Brain-Penetrant Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a defining feature of several cancers, including lower-grade gliomas and chondrosarcomas.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2][3] **DS-1001b** (safusidenib) is a potent, selective, orally bioavailable, and blood-brain barrier (BBB) permeable small molecule inhibitor designed to target these IDH1 mutations.[4][5] Preclinical and clinical studies have demonstrated its ability to significantly reduce D-2-HG levels, inhibit tumor growth, and induce differentiation.[5][6] This document provides a comprehensive technical overview of **DS-1001b**, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental methodologies.

# Introduction: The Role of IDH1 R132H in Oncology

Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[1][3] However, heterozygous point mutations at the R132 residue of IDH1 confer a new enzymatic function: the NADPH-dependent reduction of  $\alpha$ -KG to D-2-HG.[1][3] The accumulation of D-2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote oncogenesis.[2][7] The IDH1 R132H



mutation is the most frequent variant, found in approximately 70-90% of lower-grade gliomas. [2][3][7] This makes the mutant IDH1 enzyme a highly specific and attractive therapeutic target.





Click to download full resolution via product page

**Caption:** IDH1 mutation signaling and **DS-1001b** intervention point.

#### DS-1001b: Mechanism of Action

**DS-1001b** is a non-competitive inhibitor that functions by binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][8] This binding stabilizes the enzyme in an inactive "open" conformation, which disrupts the catalytic site and reduces its affinity for the substrate, α-KG.[1] This allosteric inhibition is highly specific to the mutant form of the IDH1 enzyme, preventing the production of D-2-HG without affecting the normal metabolic function of wild-type IDH1.





Click to download full resolution via product page

Caption: Allosteric inhibition mechanism of DS-1001b on mutant IDH1.

# Preclinical Profile In Vitro Potency and Selectivity

**DS-1001b** demonstrates potent and selective inhibition of 2-HG production in cells expressing various IDH1 mutations, with the highest potency observed against the prevalent R132H mutation.[6] It shows minimal activity against wild-type IDH1 or mutant IDH2 enzymes.[6]



| Cell Line /<br>Target   | Mutation       | Assay Type         | IC50 / GI50<br>(nM) | Reference |
|-------------------------|----------------|--------------------|---------------------|-----------|
| TF-1 (stable)           | IDH1 R132H     | 2-HG Production    | ~30                 | [6]       |
| TF-1 (stable)           | IDH1 R132C     | 2-HG Production    | ~30                 | [6]       |
| 293A (transient)        | IDH1 R132H     | 2-HG Production    | Lowest IC50         | [6]       |
| 293A (transient)        | IDH1 R132G/L/S | 2-HG Production    | ~200                | [6]       |
| JJ012<br>Chondrosarcoma | IDH1 R132G     | Cell Proliferation | 81                  | [4]       |
| L835<br>Chondrosarcoma  | IDH1 R132C     | Cell Proliferation | 77                  | [4]       |
| IDH1 Wild-Type<br>Cells | WT             | Cell Proliferation | >10,000             | [9]       |
| IDH2 Mutants            | R140Q / R172K  | 2-HG Production    | No Inhibition       | [6]       |

# In Vivo Efficacy in Xenograft Models

In patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation, continuous oral administration of **DS-1001b** resulted in significant anti-tumor activity.[5][6] The inhibitor effectively suppressed tumor growth in both subcutaneous and orthotopic (intracranial) models.[5][6] This anti-tumor effect was accompanied by a marked decrease in 2-HG levels within the tumor tissue and an induction of glial differentiation markers, such as glial fibrillary acidic protein (GFAP).[5][6]



| Model Type                        | Cancer Type                    | Key Findings                                                                                                   | Reference |
|-----------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Subcutaneous PDX<br>(A1074)       | Glioblastoma (IDH1<br>R132H)   | Significant tumor<br>volume reduction;<br>Decreased plasma 2-<br>HG levels; Induced<br>neural differentiation. | [6]       |
| Orthotopic PDX                    | Glioblastoma (IDH1<br>R132H)   | Tumor growth inhibition; Reduced tumor D-2-HG levels.                                                          | [2][3]    |
| Subcutaneous<br>Xenograft (JJ012) | Chondrosarcoma<br>(IDH1 R132G) | Impaired tumor growth.                                                                                         | [4]       |

# **Blood-Brain Barrier Permeability**

A critical feature of **DS-1001b** for the treatment of gliomas is its ability to penetrate the blood-brain barrier.[5][10] Preclinical studies in mice confirmed good brain distribution.[3] This was later corroborated in a Phase I clinical trial where the brain-to-plasma ratio of the free form of **DS-1001b** in 3 patients ranged from 0.19 to 0.77.[10]

# Clinical Development: Phase I Study (NCT03030066)

The first-in-human, multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of **DS-1001b** in patients with recurrent or progressive IDH1-mutant gliomas.[2][7][10][11]

#### **Study Design**

- Population: 47 patients with recurrent/progressive IDH1-mutant (R132) glioma.[2][7]
- Dosage: Oral administration of **DS-1001b** from 125 mg to 1400 mg twice daily (bid) in continuous cycles.[2][7]
- Primary Objectives: Assess safety, tolerability, and determine the maximum tolerated dose
   (MTD).[12][13]
- Secondary Objectives: Evaluate PK, PD (D-2-HG levels), and anti-tumor activity.[12][13]



# **Pharmacokinetics and Pharmacodynamics**

**DS-1001b** demonstrated dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[10][11] Steady-state levels were generally achieved by day 4 of dosing.[3] Pharmacodynamic analysis of on-treatment brain tumor samples showed a significant reduction in D-2-HG levels compared to pre-study archived samples, confirming target engagement in patients.[2][7]

| PK/PD Parameter                | Result                                                                     | Reference |
|--------------------------------|----------------------------------------------------------------------------|-----------|
| Pharmacokinetics               |                                                                            |           |
| Cmax and AUC                   | Increased dose-dependently.                                                | [10][11]  |
| Brain/Plasma Ratio (free drug) | 0.19 - 0.77 (n=3)                                                          | [10]      |
| Pharmacodynamics               |                                                                            |           |
| Tumor D-2-HG Levels            | Significantly lower in on-<br>treatment samples vs. pre-<br>study samples. | [2][7]    |

## **Clinical Efficacy**

**DS-1001b** demonstrated promising anti-tumor activity in a heavily pre-treated patient population.[10][14] Responses were observed in both contrast-enhancing and non-enhancing gliomas.



| Efficacy Endpoint                          | Enhancing Glioma<br>Cohort     | Non-Enhancing<br>Glioma Cohort | Reference |
|--------------------------------------------|--------------------------------|--------------------------------|-----------|
| Objective Response<br>Rate (ORR)           | 17.1%                          | 33.3%                          | [2][7]    |
| Complete Response (CR)                     | 1 patient                      | -                              | [10][11]  |
| Partial Response (PR)                      | 5 patients                     | -                              | [11]      |
| Minor Response (MR)                        | -                              | 4 patients                     | [11]      |
| Stable Disease (SD)                        | 11 patients                    | 8 patients                     | [11]      |
| Median Progression-<br>Free Survival (PFS) | 10.4 months (95% CI: 6.1-17.7) | Not Reached (95% CI: 24.1-NR)  | [2][7]    |

# **Safety and Tolerability**

**DS-1001b** was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1400 mg bid.[7][10][11] Most adverse events (AEs) were Grade 1 or 2.[7]

| Adverse Event Profile        | Finding                                                                                                      | Reference   |
|------------------------------|--------------------------------------------------------------------------------------------------------------|-------------|
| Maximum Tolerated Dose (MTD) | Not reached up to 1400 mg bid.                                                                               | [7][10][11] |
| Dose Limiting Toxicity (DLT) | One event: Grade 3 decreased white blood cell count (1000 mg bid).                                           | [10][11]    |
| Serious Drug-Related AEs     | None reported.                                                                                               | [7]         |
| Grade 3 AEs                  | Observed in 40-42.6% of patients.                                                                            | [7][11]     |
| Common AEs (>20% incidence)  | Skin hyperpigmentation,<br>diarrhea, pruritus, nausea,<br>rash, headache, alopecia,<br>arthralgia, dry skin. | [7][10][14] |



# **Key Experimental Methodologies**

Detailed protocols are proprietary; however, based on published literature, the following outlines the standard methodologies used to characterize **DS-1001b**.

#### **Mutant IDH1 Enzymatic Assay**

- Objective: To determine the in vitro potency of **DS-1001b** on the enzymatic activity of purified recombinant mutant IDH1 protein.
- Protocol Outline:
  - Recombinant human IDH1 R132H protein is incubated in an assay buffer containing NADPH, MgCl2, and α-KG.
  - Serial dilutions of **DS-1001b** (or vehicle control) are added to the reaction mixture.
  - The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
  - The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular 2-HG Inhibition Assay**

- Objective: To measure the ability of **DS-1001b** to inhibit the production of D-2-HG in cells engineered to express mutant IDH1.
- Protocol Outline:
  - Cells (e.g., TF-1 or 293A) stably or transiently expressing IDH1 R132H are seeded in multi-well plates.[6]
  - Cells are treated with increasing concentrations of **DS-1001b** for a specified duration (e.g., 24-72 hours).
  - After treatment, cells and/or culture media are collected.



- Metabolites are extracted using a solvent like methanol.
- D-2-HG levels in the extracts are quantified using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.[2]
- IC50 values are determined from the dose-response curve.



Click to download full resolution via product page

**Caption:** Generalized workflow for preclinical evaluation of an IDH1 inhibitor.

#### **D-2-HG Measurement in Tumor Tissue**



- Objective: To quantify the level of the oncometabolite D-2-HG in tumor samples from preclinical models or clinical trial patients.
- Protocol Outline:
  - Resected tumor tissue is snap-frozen and stored at -80°C.
  - A known weight of the tissue is homogenized in a suitable buffer (e.g., containing bovine serum albumin).[2]
  - Metabolites are extracted from the homogenate, typically with a cold organic solvent (e.g., 80% methanol).
  - The supernatant is collected after centrifugation to remove proteins and cellular debris.
  - The sample undergoes derivatization (e.g., with diacetyl-l-tartaric anhydride) to enable chiral separation of D- and L-2-HG isomers.
  - The derivatized sample is analyzed by a validated LC-MS/MS method with an appropriate internal standard to ensure accurate quantification.

#### **Conclusion and Future Directions**

**DS-1001b** (safusidenib) is a potent and selective brain-penetrant inhibitor of mutant IDH1 that has demonstrated a favorable safety profile and compelling anti-tumor activity in both preclinical models and a Phase I clinical trial for recurrent IDH1-mutant gliomas. Its ability to effectively reduce D-2-HG levels in patient tumors confirms its mechanism of action and target engagement. The observed clinical responses, particularly the durable stable disease and objective responses in a difficult-to-treat patient population, underscore its therapeutic potential.

Ongoing research includes a Phase II study (NCT04458272) evaluating **DS-1001b** in patients with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma, which will provide further insight into its efficacy in an earlier-line setting.[7][15][16] Future investigations will likely focus on optimizing its use, exploring combination therapies, and identifying biomarkers to predict patient response.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel IDH1 Targeted Glioma Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDH-mutant glioma: A new IDH1 inhibitor moves forward PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinConnect | A Study of DS-1001b in Patients With Chemotherapy- and [clinconnect.io]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DS-1001b inhibitor for IDH1 R132H mutation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15142903#ds-1001b-inhibitor-for-idh1-r132h-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com